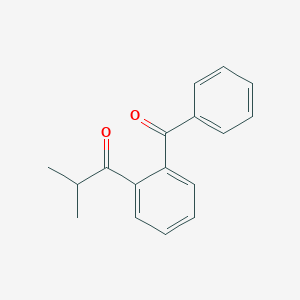![molecular formula C9H15NS2 B14551374 [(Bicyclo[2.2.1]heptan-2-yl)methyl]carbamodithioic acid CAS No. 62255-22-5](/img/structure/B14551374.png)
[(Bicyclo[2.2.1]heptan-2-yl)methyl]carbamodithioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Bicyclo[221]heptan-2-yl)methyl]carbamodithioic acid is a compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Bicyclo[2.2.1]heptan-2-yl)methyl]carbamodithioic acid typically involves the reaction of bicyclo[2.2.1]heptan-2-ylmethylamine with carbon disulfide and an appropriate base. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
[(Bicyclo[2.2.1]heptan-2-yl)methyl]carbamodithioic acid can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamodithioic acid group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
Scientific Research Applications
[(Bicyclo[2.2.1]heptan-2-yl)methyl]carbamodithioic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of [(Bicyclo[2.2.1]heptan-2-yl)methyl]carbamodithioic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways involved are still under investigation, but it is believed to modulate key biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- Bicyclo[2.2.1]heptan-2-ylmethylamine
- Bicyclo[2.2.1]heptane-2-carboxylic acid
- Bicyclo[2.2.1]heptan-2-ol
Uniqueness
[(Bicyclo[2.2.1]heptan-2-yl)methyl]carbamodithioic acid is unique due to its carbamodithioic acid group, which imparts distinct chemical properties and reactivity compared to other similar bicyclic compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
62255-22-5 |
|---|---|
Molecular Formula |
C9H15NS2 |
Molecular Weight |
201.4 g/mol |
IUPAC Name |
2-bicyclo[2.2.1]heptanylmethylcarbamodithioic acid |
InChI |
InChI=1S/C9H15NS2/c11-9(12)10-5-8-4-6-1-2-7(8)3-6/h6-8H,1-5H2,(H2,10,11,12) |
InChI Key |
IQGRRUGQOJEWQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2CNC(=S)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Hydroxyphenyl)-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B14551294.png)
![3-(2,4-Dimethoxyphenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B14551302.png)
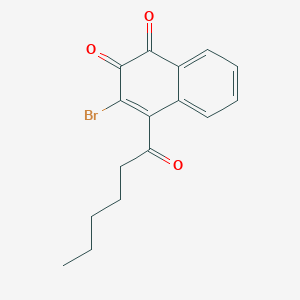
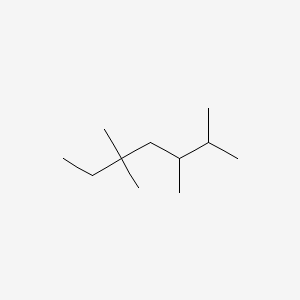
![(6aR,10aS)-6a,7,8,9,10,10a-Hexahydrobenzo[c][1,8]naphthyridin-6(5H)-one](/img/structure/B14551319.png)

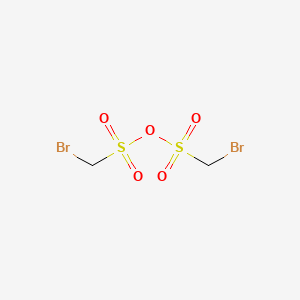
![(E)-[(2,6-dimethoxypyridin-3-yl)hydrazinylidene]-ethyl-oxidoazanium;nickel](/img/structure/B14551336.png)

![5,7-Dichloro-8-hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide](/img/structure/B14551352.png)
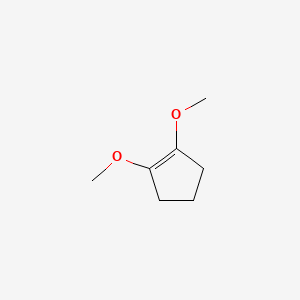
![1-Azabicyclo[3.1.0]hexane, 6,6-dimethyl-5-phenyl-](/img/structure/B14551361.png)
![2-Methyl-4-nitro-4-propyldecahydropyrido[1,2-a][1,4]diazepine](/img/structure/B14551362.png)
